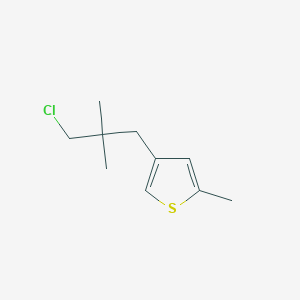
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene is an organic compound with a unique structure that includes a thiophene ring substituted with a 3-chloro-2,2-dimethylpropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene typically involves the reaction of 2-methylthiophene with 3-chloro-2,2-dimethylpropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dechlorinated or modified thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the thiophene ring play crucial roles in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,2-dimethylpropyl chloride: A precursor in the synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methylthiophene.
2-Methylthiophene: The thiophene ring structure without the 3-chloro-2,2-dimethylpropyl group.
4-(3-Chloro-2,2-dimethylpropyl)thiazole: A similar compound with a thiazole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the 3-chloro-2,2-dimethylpropyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15ClS |
|---|---|
Peso molecular |
202.74 g/mol |
Nombre IUPAC |
4-(3-chloro-2,2-dimethylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3 |
Clave InChI |
DAAVRAWYFYYXLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)CC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)


![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
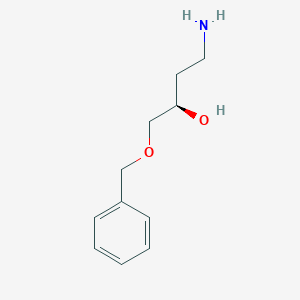
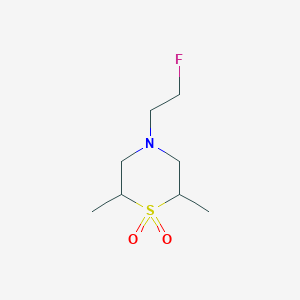
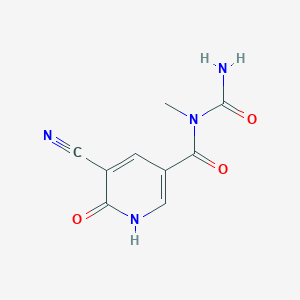
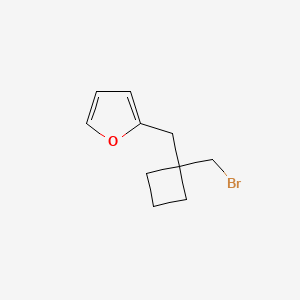



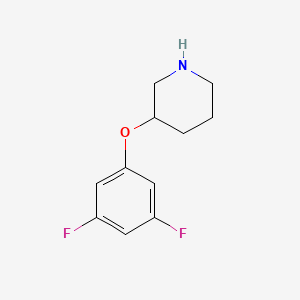

![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
